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Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-

Cat. No.: B11845204
CAS No.: 41503-32-6
M. Wt: 276.13 g/mol
InChI Key: KHABYXGVKDDLGT-UHFFFAOYSA-N
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Description

Classification within the Indole (B1671886) and Benz[cd]indol-2(1H)-one Chemical Space

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- belongs to the broader family of indole compounds. ontosight.ai The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. ontosight.ai

More specifically, this compound is a derivative of the Benz[cd]indol-2(1H)-one scaffold. This core structure is a polycyclic aromatic lactam, featuring a naphthalenimide skeleton where one of the carbonyl groups is replaced by a lactam function. The "6-bromo" designation indicates the substitution of a bromine atom at the 6th position of the benzindole ring system, while "1-ethyl" signifies the presence of an ethyl group attached to the nitrogen atom at the 1st position. ontosight.ai These substitutions play a crucial role in modulating the compound's physicochemical properties and its potential biological activity.

Historical and Contemporary Significance of the Benz[cd]indol-2(1H)-one Scaffold in Chemical Sciences

The Benz[cd]indol-2(1H)-one scaffold has a rich history in chemical sciences, initially finding applications in the dye industry due to its chromophoric properties. However, its contemporary significance is predominantly in the field of medicinal chemistry. The rigid, planar structure of the Benz[cd]indol-2(1H)-one core makes it an attractive scaffold for designing molecules that can interact with specific biological targets, such as the active sites of enzymes or the binding grooves of proteins.

In recent years, derivatives of Benz[cd]indol-2(1H)-one have been extensively investigated as potent inhibitors of various protein families implicated in human diseases. Notably, this scaffold has been identified as a promising starting point for the development of inhibitors for Bromodomain and Extra-Terminal Domain (BET) proteins and Aurora kinases, both of which are key targets in oncology. The ability to readily modify the scaffold at various positions allows for the fine-tuning of inhibitory activity and selectivity, making it a versatile tool in drug discovery.

Overview of Current Research Trajectories for Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- and its Analogues

While specific research data on the biological activity of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is not extensively available in the public domain, the research trajectories of its close analogues provide a strong indication of its potential areas of investigation. The primary focus of current research on Benz[cd]indol-2(1H)-one derivatives is in the development of targeted therapeutics, particularly for cancer.

BET Bromodomain Inhibition:

A significant area of research revolves around the development of Benz[cd]indol-2(1H)-one derivatives as inhibitors of BET bromodomains, particularly BRD4. researchgate.net BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their aberrant activity is linked to various cancers. The Benz[cd]indol-2(1H)-one scaffold has been shown to be a suitable framework for designing potent and selective BET inhibitors.

Interactive Data Table: Inhibitory Activity of Representative Benz[cd]indol-2(1H)-one Analogues against BRD4

Compound AnalogueTargetAssayIC50 (nM)Reference
Analogue ABRD4AlphaScreen150[Fictional Data for Illustration]
Analogue BBRD4TR-FRET98[Fictional Data for Illustration]
Analogue CBRD4(1)ITCKd = 250 nM[Fictional Data for Illustration]

Aurora Kinase Inhibition:

Another prominent research trajectory for Benz[cd]indol-2(1H)-one analogues is the inhibition of Aurora kinases (A, B, and C). These are serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anti-cancer drug development. Virtual screening and subsequent synthesis have identified Benz[cd]indol-2(1H)-one derivatives as potential Aurora kinase inhibitors. researchgate.net

Interactive Data Table: Inhibitory Activity of Representative Benz[cd]indol-2(1H)-one Analogues against Aurora Kinases

Compound AnalogueTargetAssayIC50 (nM)Reference
Analogue XAurora AKinase Assay25[Fictional Data for Illustration]
Analogue YAurora BCell-based Assay42[Fictional Data for Illustration]
Analogue ZAurora A/BEnzymatic Assay15 / 30[Fictional Data for Illustration]

Further research is required to fully elucidate the specific biological activities and therapeutic potential of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-. However, based on the extensive studies of its analogues, it represents a promising lead structure for the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO B11845204 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 41503-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41503-32-6

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

KHABYXGVKDDLGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

Synthetic Methodologies for Benz Cd Indol 2 1h One, 6 Bromo 1 Ethyl and Its Derivatives

Strategies for the Benz[cd]indol-2(1H)-one Core Scaffold Construction

The formation of the tricyclic Benz[cd]indol-2(1H)-one core is a critical first step in the synthesis of the target molecule and its analogues. Various methodologies have been developed to achieve this, primarily relying on cyclization reactions of appropriately substituted naphthalene precursors.

Cyclization Reactions for Benz[cd]indol-2(1H)-one Core Formation

Two notable precursor classes for the synthesis of the Benz[cd]indol-2(1H)-one scaffold are 1,8-naphthalimide derivatives and substituted 1-nitro-8-cyano-naphthalene compounds.

Another synthetic route utilizes 1-nitro-8-cyano-naphthalene precursors. This approach involves the reduction of the nitro group to an amine, followed by an acid-catalyzed cyclization of the resulting 1-amino-8-cyano-naphthalene intermediate. google.com This reduction and cyclization can sometimes be performed in a one-pot procedure, for instance, by using a reducing agent like stannous chloride, which also generates the acidic conditions necessary for the subsequent cyclization step. google.com

PrecursorKey TransformationReagents/ConditionsProduct
N-Substituted 1,8-naphthalimideLossen RearrangementBaseBenz[cd]indol-2(1H)-one
1-Nitro-8-cyano-naphthaleneReduction and Cyclization1. Reducing agent (e.g., SnCl₂) 2. Acid2-Amino-benz[cd]indole

Catalytic Approaches to Benz[cd]indol-2(1H)-one Scaffolds

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems. Cobalt-catalyzed C-H carbonylation represents a modern and efficient approach to the Benz[cd]indol-2(1H)-one scaffold. This methodology typically involves the direct carbonylation of a C-H bond on a suitable naphthalimide precursor, facilitated by a cobalt catalyst. A variety of carbon monoxide (CO) sources can be employed in these reactions. This catalytic approach offers a more atom-economical and often milder alternative to traditional cyclization methods.

Regioselective Introduction of Bromo and Ethyl Substituents

With the core scaffold in hand, the next crucial steps involve the regioselective introduction of the bromo and ethyl groups at the 6- and 1-positions, respectively.

Bromination Strategies for Benz[cd]indol-2(1H)-one

The regioselective bromination of the Benz[cd]indol-2(1H)-one nucleus, specifically at the C6 position, is a challenging but critical transformation. The inherent reactivity of the indole-like system can lead to a mixture of brominated isomers. To achieve high regioselectivity, strategies often involve the use of specific brominating agents and carefully controlled reaction conditions. While direct bromination of the unsubstituted core can be difficult to control, the presence of directing groups on the ring system can facilitate bromination at the desired position. Further research into specific conditions for the C6-bromination of this particular scaffold is ongoing. researchgate.net

N-Alkylation Methodologies, specifically N-Ethylation, for Benz[cd]indol-2(1H)-one Derivatives

The introduction of an ethyl group at the N1 position is typically achieved through N-alkylation. A common method involves the reaction of the Benz[cd]indol-2(1H)-one, or a 6-bromo substituted precursor, with an ethylating agent such as ethyl iodide in the presence of a base. arkat-usa.org Phase-transfer catalysis has also been reported as an effective method for the N-alkylation of Benz[cd]indol-2(1H)-one, which can offer advantages in terms of reaction efficiency and milder conditions.

ReactionSubstrateReagentProduct
N-Ethylation6-Bromo-benz[cd]indol-2(1H)-oneEthyl iodide, Base6-Bromo-1-ethyl-benz[cd]indol-2(1H)-one

Synthesis of Advanced Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- Analogues and Conjugates

The core structure of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- serves as a versatile platform for the synthesis of more complex analogues and conjugates for various applications, including biological evaluation. researchgate.netnih.govasianpubs.org The functional groups present on the molecule, namely the bromo substituent and the aromatic ring system, provide handles for further chemical modifications.

For instance, the bromo group at the C6 position can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of aryl, heteroaryl, or alkynyl substituents. This allows for the systematic exploration of the structure-activity relationship of this class of compounds.

Furthermore, the core scaffold can be derivatized to form conjugates with other molecules of interest, such as biomolecules or fluorescent dyes. These conjugates are often designed to target specific biological processes or to act as probes for imaging applications. The synthesis of such conjugates typically involves the introduction of a linker arm, often at the N1 position or through functionalization of the aromatic ring, which can then be coupled to the desired molecular entity.

Design and Synthesis of Functionalized Benz[cd]indol-2(1H)-one Derivatives

The Benz[cd]indol-2(1H)-one (BIO) scaffold is a significant core structure in the development of a wide range of biologically active compounds. nih.gov The design and synthesis of functionalized derivatives often begin with the core BIO structure, which can be modified at various positions to explore structure-activity relationships.

A common synthetic route involves the modification of a pre-existing BIO core. For instance, starting with 6-acetylbenzo[cd]indol-2(1H)-one, alkylation at the N1 position can be achieved using reagents like 1,4-dibromobutane in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN). nih.gov This reaction yields an intermediate like 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, which can then be further functionalized. nih.gov

Another approach involves building the BIO scaffold from naphthalene precursors. A cobalt-catalyzed C-H carbonylation of naphthylamides has been developed, using benzene-1,3,5-triyl triformate as a carbon monoxide source, to afford various free (NH)-benzo[cd]indol-2(1H)-ones in moderate to high yields. acs.org This method allows for the synthesis of the core ring system, which can then be subjected to further derivatization, such as bromination and ethylation, to obtain the target compound. Similarly, U.S. Patent 5,079,247 describes preparing substituted benz[cd]indol-2-(1H)-imines from a preformed benz[cd]indol-2-(1H)-one ring structure. google.com

The synthesis of 6-bromo-1-(3-diethylaminopropylbenz[cd]-indol-2 (1H)-one, a compound structurally related to the subject of this article, is achieved by reacting 6-bromobenz[cd]indol-2(1H)-one with 3-diethylaminopropyl chloride hydrochloride. prepchem.com This indicates that direct alkylation of the N1 position of the 6-bromo-BIO core is a viable synthetic strategy.

Polyamine Conjugation Strategies with Benz[cd]indol-2(1H)-one Scaffolds

Polyamine conjugation is a key strategy to enhance the cellular uptake and target specificity of BIO derivatives, particularly for applications in cancer therapy. acs.orgscispace.comnih.gov Polyamines are organic molecules with two or more positively charged amino groups at physiological pH, which can facilitate interaction with and transport into cells. semanticscholar.org

The synthesis of these conjugates typically involves reacting a functionalized BIO scaffold with a polyamine chain. For example, an intermediate such as 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one can be reacted with various amines or polyamines in the presence of K₂CO₃ in refluxing acetonitrile. nih.gov This nucleophilic substitution reaction attaches the polyamine moiety to the BIO core via the butyl linker.

Based on a previously identified lysosome-targeted bio-imaging agent, homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC), three novel series of polyamine-BIO conjugates were developed. nih.gov The design principle involves linking the BIO scaffold to polyamines of different lengths and architectures to modulate the compound's biological activity and localization. nih.govsemanticscholar.org These strategies have led to the development of bifunctional derivatives that can serve as both fluorescent probes and antimetastatic agents. acs.orgscispace.comnih.gov

Hybrid Molecule Construction (e.g., with donepezil and other pharmacophores)

Creating hybrid molecules by combining the BIO scaffold with other known pharmacophores is a prominent strategy in medicinal chemistry to develop multi-target-directed ligands (MTDLs). researchgate.net Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease therapy, is a frequent partner for hybridization. researchgate.netnih.gov

A novel series of benzo[cd]indol-2(1H)-one-donepezil (BIO-DPZ) hybrids has been designed and synthesized. researchgate.net The synthetic approach involves connecting the core BIO structure with the benzylpiperidine moiety of donepezil, often through a flexible oligomethylene linker. researchgate.netnih.govacs.org This conjunctive design aims to create molecules that can interact with multiple biological targets, such as both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov The resulting hybrids have shown potent inhibitory activity against these enzymes. researchgate.net

The rationale behind this approach is that the multifactorial nature of diseases like Alzheimer's may be better addressed by MTDLs that can simultaneously modulate different pathological pathways. researchgate.net The N-benzylpiperidine fragment from donepezil is a valuable scaffold due to its ability to interact with various biological targets and its lipophilicity, which can enhance membrane penetration. researchgate.net

Reaction Optimization and Yield Enhancement in Benz[cd]indol-2(1H)-one Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of BIO derivatives. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

In the synthesis of N1-alkylated BIOs, the reaction of 6-acetylbenzo[cd]indol-2(1H)-one with 1,4-dibromobutane is refluxed for 5 hours. nih.gov The use of anhydrous K₂CO₃ as a base and CH₃CN as the solvent are critical for this transformation, leading to a 75% yield of the intermediate 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one. nih.gov For the subsequent conjugation with amines, the reaction mixture is refluxed for 8 hours to ensure complete conversion. nih.gov

The synthesis of a series of 48 BIO derivatives as BRD4 inhibitors involved structural optimization to improve activity. nih.gov This process often requires screening different reaction conditions to efficiently produce a library of compounds for biological evaluation. nih.gov For instance, in the regioselective reaction of 2-indolylmethanols, various catalysts and solvents are screened to find the optimal conditions that provide the desired product in high yield. nih.gov The choice of catalyst, such as AlCl₃, and reaction temperature can dramatically influence the outcome and yield of the reaction. nih.gov

Below is a table summarizing the synthesis and yield of key intermediates in the preparation of functionalized Benz[cd]indol-2(1H)-one derivatives.

Starting MaterialReagentProductYield
Benzo[cd]indol-2(1H)-oneAcetyl chloride6-acetylbenzo[cd]indol-2(1H)-one82% nih.gov
6-acetylbenzo[cd]indol-2(1H)-one1,4-dibromobutane, K₂CO₃6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one75% nih.gov
1-ethyl-1,2-dihydrobenzo[cd]indol-2-onePOCl₃, DMF6-formyl-1-ethylbenzo[cd]indol-2-one60% nih.gov

Purification and Isolation Techniques for Benz[cd]indol-2(1H)-one Compounds (e.g., crystallization, chromatography)

The purification and isolation of BIO compounds are essential steps to obtain products of high purity for structural confirmation and biological testing. The most common technique cited in the literature is column chromatography.

Following synthesis, the crude reaction mixture is typically concentrated under reduced pressure. nih.gov The resulting residue is then subjected to purification. For intermediates like 6-acetylbenzo[cd]indol-2(1H)-one and 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, flash column chromatography is employed. nih.gov The choice of eluent is critical for achieving good separation; a mixture of petroleum ether and ethyl acetate is frequently used, with the ratio adjusted depending on the polarity of the target compound (e.g., 4:1 or 2:1). nih.gov For more polar final products, such as polyamine conjugates, a more polar solvent system like dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 30:1 or 20:1) is utilized. nih.gov

In some cases, a simple work-up procedure involving extraction and washing is performed before chromatography. For example, after the reaction is complete, the residue may be dissolved in a solvent like CH₂Cl₂ and washed with an aqueous solution of sodium carbonate (Na₂CO₃) to remove acidic impurities. nih.gov The organic layer is then dried over sodium sulfate (Na₂SO₄), filtered, and concentrated prior to chromatographic purification. nih.gov For the isolation of bioactive compounds, ¹H NMR-guided fractionation can be a targeted approach to track the desired molecules through the purification process, minimizing the number of fractions to be screened. nih.gov

Advanced Spectroscopic and Analytical Characterization of Benz Cd Indol 2 1h One, 6 Bromo 1 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-. Analysis of 1H and 13C NMR spectra, along with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, allows for the precise assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

While specific spectral data for Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is not extensively detailed in publicly available literature, typical chemical shifts for related indole (B1671886) structures can be inferred. chemicalbook.comresearchgate.net The ethyl group would exhibit a characteristic triplet and quartet pattern in the 1H NMR spectrum. The aromatic protons on the benzindole core would appear in the downfield region, with their splitting patterns providing information about their relative positions. In the 13C NMR spectrum, the carbonyl carbon of the lactam ring would be observed at a significantly downfield chemical shift.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups

Functional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Ethyl (-CH2CH3)~1.3 (t), ~4.0 (q)~15, ~40
Aromatic (Ar-H)7.0 - 8.5110 - 140
Carbonyl (C=O)->160

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-. The IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1650-1700 cm-1. uobasrah.edu.iqfarmaciajournal.com Aromatic C-H and C=C stretching vibrations would also be observable.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. farmaciajournal.comresearchgate.net The conjugated aromatic system of the benzindole core is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The position and intensity of these bands are influenced by the electronic nature of the substituents.

Table 2: Expected IR Absorption and UV-Vis Maxima

Spectroscopic TechniqueFeatureExpected Range/Value
IR SpectroscopyCarbonyl (C=O) Stretch1650 - 1700 cm-1
Aromatic C=C Stretch1450 - 1600 cm-1
UV-Vis Spectroscopyπ → π* transitions200 - 400 nm

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-. The molecular formula of this compound is C13H10BrNO, with a monoisotopic mass of approximately 274.995 g/mol and an average mass of 276.133 g/mol . epa.gov

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, confirming the elemental formula. uobasrah.edu.iq Fragmentation analysis within the mass spectrometer can yield structural information by breaking the molecule into smaller, identifiable pieces. The presence of bromine would be indicated by a characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio).

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC13H10BrNO
Average Mass276.133 g/mol
Monoisotopic Mass274.994577 g/mol

Advanced Optical Property Characterization (e.g., Fluorescence, Phosphorescence, Circular Dichroism)

The extended π-system of the benzindole core suggests that Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- may exhibit interesting optical properties such as fluorescence. ontosight.ai Upon excitation with UV light, the molecule could emit light at a longer wavelength. The presence of the heavy bromine atom could also potentially lead to phosphorescence, where the excited state has a longer lifetime. psu.edu The study of related brominated aromatic compounds has shown that they can exhibit room-temperature phosphorescence. psu.edu Solvatochromism, a change in absorption or emission spectra with solvent polarity, is another potential property of such dye-like molecules. mdpi.com

Electrochemical Property Determination (e.g., Triplet-excited-state reduction potential)

The electrochemical properties of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, such as its reduction and oxidation potentials, can be investigated using techniques like cyclic voltammetry. These properties are crucial for understanding the molecule's behavior in redox reactions and its potential applications in materials science and as a photosensitizer. The triplet-excited-state reduction potential, in particular, is a key parameter in photoredox catalysis.

X-ray Crystallography for Solid-State Structural Analysis and Binding Mode Confirmation

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, a single-crystal X-ray structure would confirm the planarity of the benzindole system and the conformation of the ethyl group. researchgate.net This information is invaluable for understanding its solid-state packing and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of Benz Cd Indol 2 1h One, 6 Bromo 1 Ethyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For derivatives of Benz[cd]indol-2(1H)-one, Density Functional Theory (DFT) is a powerful tool to elucidate various electronic and structural features.

DFT calculations can provide deep insights into the electronic landscape of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-. By calculating the distribution of electron density, one can identify the most electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For a molecule like 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one, the electron-withdrawing nature of the bromine atom at the 6-position and the carbonyl group at the 2-position would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at adjacent positions. The ethyl group at the 1-position, being electron-donating, would raise the HOMO energy, potentially influencing interactions with electrophilic species.

Note: The values in this table are illustrative and based on general principles of DFT analysis of similar heterocyclic compounds.

DFT is also instrumental in mapping out reaction mechanisms by calculating the energies of reactants, products, and, crucially, transition states. For synthetic routes involving the modification of the Benz[cd]indol-2(1H)-one scaffold, transition state analysis can help in understanding the feasibility of different reaction pathways and in optimizing reaction conditions. For instance, in reactions involving nucleophilic aromatic substitution at the bromine-substituted position, DFT could be used to model the transition state and determine the activation energy, thereby predicting the reaction rate.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding how a molecule like Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- interacts with biological macromolecules, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For the Benz[cd]indol-2(1H)-one class of compounds, which are known to inhibit targets like the BET bromodomains, docking studies have been pivotal. researchgate.netnih.gov These studies have revealed that the core scaffold of Benz[cd]indol-2(1H)-one typically forms key hydrogen bonds with conserved residues in the active site.

In the case of 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one, it is hypothesized that the lactam oxygen would act as a hydrogen bond acceptor, while the aromatic rings would engage in pi-stacking interactions with aromatic residues in the binding pocket. The 6-bromo substituent could potentially form halogen bonds or occupy a hydrophobic pocket, while the 1-ethyl group could provide additional hydrophobic interactions, thereby enhancing binding affinity.

Table 2: Key Interactions of Benz[cd]indol-2(1H)-one Derivatives in Protein Binding Sites (Based on Analogs)

Interaction Type Interacting Ligand Moiety Potential Interacting Residues in Target
Hydrogen Bonding Lactam oxygen Asparagine, Tyrosine
Pi-Stacking Aromatic rings Tryptophan, Phenylalanine, Tyrosine
Hydrophobic Interactions Ethyl group, Benzene (B151609) ring Valine, Leucine, Isoleucine

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies. The flexibility of the 1-ethyl group in Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- would allow it to adopt various conformations. Computational methods can predict the most stable conformers and the energy barriers between them. This information is vital for docking studies, as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution.

Pharmacophore Model Development and Optimization for Target Interactions

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. For a series of active compounds, a common pharmacophore can be derived. For inhibitors based on the Benz[cd]indol-2(1H)-one scaffold, a typical pharmacophore model would likely include:

A hydrogen bond acceptor (the lactam oxygen).

One or more aromatic rings for pi-stacking interactions.

A hydrophobic feature (the ethyl group).

A potential halogen bond donor (the bromo group).

Such models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features. ugm.ac.idresearchgate.netdovepress.comnih.govnih.gov

Table 3: Common Pharmacophoric Features for Benz[cd]indol-2(1H)-one-based Inhibitors

Feature Description Importance in Binding
Hydrogen Bond Acceptor Typically the lactam carbonyl oxygen. Anchors the ligand in the binding site through interactions with donor residues.
Aromatic Ring The fused ring system of the core scaffold. Engages in pi-stacking interactions with aromatic residues of the target protein.

Structure-Based Virtual Screening Methodologies for Lead Compound Identification

Structure-based virtual screening (SBVS) has emerged as a powerful and efficient computational technique in drug discovery for identifying novel lead compounds from large chemical libraries. nih.govnih.gov This approach relies on the three-dimensional structure of a biological target to predict the binding affinity and orientation of small molecules, thereby prioritizing candidates for experimental testing. mdpi.comupenn.edu The benzo[cd]indol-2(1H)-one scaffold, including derivatives such as 6-bromo-1-ethyl-benz[cd]indol-2(1H)-one, has been the subject of several SBVS campaigns to identify potent and selective inhibitors for various therapeutic targets. researchgate.netnih.gov

A prominent application of SBVS involving this scaffold was in the discovery of inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are considered important targets in cancer and inflammatory diseases. nih.govacs.org Researchers successfully identified the benzo[cd]indol-2(1H)-one core as a novel chemotype for BET inhibitors through a systematic virtual screening process. researchgate.netacs.org

The general workflow for these computational studies is outlined below:

StepDescriptionKey Objective
1. Target Preparation The high-resolution 3D crystal structure of the target protein (e.g., the first bromodomain of BRD4) is obtained from a protein database. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.To create a realistic and accurate representation of the biological target's active site for docking.
2. Compound Library Preparation A large database of commercially available or proprietary chemical compounds is prepared for screening. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.To create a diverse set of potential ligands to be tested in silico.
3. Molecular Docking The prepared compound library is computationally docked into the defined binding site of the target protein. Docking algorithms explore various possible binding poses and orientations of each ligand within the pocket.To predict the most likely binding mode of each compound.
4. Scoring and Ranking A scoring function is used to estimate the binding affinity (e.g., docking score) for each predicted pose. Compounds are then ranked based on these scores.To prioritize compounds with the highest predicted affinity for the target.
5. Hit Selection & Filtering The top-ranked compounds are visually inspected for favorable interactions with key amino acid residues in the binding site. Further filtering based on drug-like properties (e.g., Lipinski's rule of five) is often applied.To select a manageable number of promising "virtual hits" for experimental validation. nih.govresearchgate.net

In the successful identification of benzo[cd]indol-2(1H)-one based BET inhibitors, a structure-based virtual screening was performed against the BRD4 bromodomain. nih.gov This screening led to the identification of the 1-ethylbenzo[cd]indol-2(1H)-one core as a promising scaffold. sci-hub.se Subsequent structure-based optimization, guided by computational docking and modeling, was performed to improve the potency and selectivity of the initial hits. nih.govsci-hub.se This optimization process involves exploring the structure-activity relationship (SAR) by systematically modifying the core scaffold, for instance, by introducing different substituents at various positions, such as the 6-position.

For example, studies on the optimization of this scaffold for BET BD1 selectivity involved modifying the linker and the groups interacting with the WPF (tryptophan-proline-phenylalanine) shelf of the bromodomain. sci-hub.se While the initial virtual screening identifies the core structure, subsequent computational analysis helps rationalize the impact of different functional groups on binding affinity and selectivity. The introduction of a bromo group at the 6-position, as in Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, would be evaluated based on its steric and electronic contributions to the binding interaction within the target's active site.

The versatility of the benzo[cd]indol-2(1H)-one scaffold in computational drug discovery has been further demonstrated by its identification as a novel inhibitor of Atg4B, a cysteine protease involved in autophagy, through a separate SBVS campaign. nih.gov This highlights the utility of computational methods in exploring the therapeutic potential of a chemical scaffold against different biological targets.

Detailed research findings from these studies have led to the development of highly potent lead compounds. Through structure-based optimization efforts, compounds with significant biological activity were developed, demonstrating the success of the initial virtual screening strategy. nih.govacs.org

Table of Lead Compound Activity from Structure-Based Discovery

CompoundTargetActivity MetricValueReference
Compound 85 (An optimized benzo[cd]indol-2(1H)-one derivative)BRD4 BromodomainKd124 nM nih.govacs.org
Compound 33 (An optimized benzo[cd]indol-2(1H)-one derivative)BRD4 BD1IC5091.3 ± 3.3 nM sci-hub.se
Compound 33 (An optimized benzo[cd]indol-2(1H)-one derivative)BRD4 BD2IC503828 ± 48 nM sci-hub.se
Compound 33 (An optimized 7-aminobenzo[cd]indol-2-[1H]-one derivative)Atg4B-Optimized Lead nih.gov

These results underscore the effectiveness of structure-based virtual screening in identifying and optimizing the benzo[cd]indol-2(1H)-one scaffold as a source of potent and selective lead compounds for diverse therapeutic targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Benz Cd Indol 2 1h One, 6 Bromo 1 Ethyl and Its Analogues

Impact of Bromo and Ethyl Substituents on Molecular Interactions and Biological Potency

The 1-Ethyl Group: The N1 position of the lactam ring is a key modification point. X-ray crystallography studies of BIO derivatives targeting BET bromodomains have revealed that the N1-substituent occupies a crucial space within the acetyl-lysine (KAc) binding pocket. nih.gov Specifically, an ethyl group at this position is thought to mimic the acetyl group of the natural histone ligand. nih.govresearchgate.net This mimicry allows the compound to sit favorably in the binding site, establishing important hydrophobic interactions with key residues such as Valine 87 (V87), Leucine 92 (L92), Leucine 94 (L94), and Isoleucine 146 (I146) in BRD4. nih.gov The size and nature of this substituent are critical; modifications to the lactam, including the N1-substituent, can significantly alter the anti-BRD4 activity. bohrium.com

The 6-Bromo Substituent: The 6-position of the BIO core is solvent-exposed in the context of BRD4 binding and serves as an important vector for introducing moieties that can form additional interactions to enhance potency and selectivity. A bromine atom at this position has several potential impacts:

Steric and Electronic Effects: The bulky and electronegative nature of bromine can influence the compound's conformation and electronic properties. This can affect how the molecule orients itself within the binding pocket and its ability to participate in other non-covalent interactions.

Metabolic Stability: Halogenation is a common strategy in medicinal chemistry to block metabolically labile positions, potentially improving the pharmacokinetic profile of a compound.

While direct studies on the 6-bromo-1-ethyl derivative are limited in the reviewed literature, the principles of SAR for this scaffold suggest these substituents are pivotal in defining its biological profile. ontosight.airesearchgate.net

Correlation of Structural Modifications with Biological Potency and Selectivity

Extensive SAR studies have been conducted on the benz[cd]indol-2(1H)-one scaffold, particularly in the development of BRD4 inhibitors. nih.gov These studies reveal clear correlations between specific structural changes and the resulting biological activity and selectivity.

A lead compound (Compound 1 ) with a BIO core was identified through high-throughput screening as a BRD4 inhibitor. nih.gov Subsequent structural optimization involved modifying various positions on the scaffold. It was found that attaching different side chains at the 6-position via a sulfonyl linker led to a series of potent inhibitors. bohrium.comnih.gov

For instance, compounds 23 , 24 , and 28 from one study demonstrated significantly improved BRD4 inhibitory activity compared to the initial hit. nih.gov The enhanced potency was attributed to additional indirect hydrogen bonds and hydrophobic interactions established by the new side chains. nih.gov

CompoundModification from Parent ScaffoldBRD4 IC₅₀ (μM)
Compound 1Parent Compound6.83
Compound 23Addition of a substituted piperazine (B1678402) ring at the 6-position1.02
Compound 24Addition of a different substituted piperazine ring at the 6-position1.43
Compound 28Addition of a substituted piperidine (B6355638) ring at the 6-position1.55

Data derived from studies on BRD4 inhibitors, illustrating the impact of structural modifications on potency. nih.gov

These studies underscore that while the core BIO scaffold is essential for primary binding, the substituents at positions like N1 and C6 are crucial for optimizing potency and can be tuned to achieve selectivity for different biological targets. researchgate.net

Elucidation of Molecular Determinants for Ligand Recognition by Target Biomolecules

The molecular recognition of benz[cd]indol-2(1H)-one derivatives by their target proteins, such as BRD4, is driven by a combination of specific non-covalent interactions. Co-crystal structures have been instrumental in elucidating these determinants. researchgate.netnih.gov

The key interactions for the BIO scaffold within the BRD4 acetyl-lysine binding pocket include:

Hydrogen Bonding: The lactam carbonyl oxygen of the BIO core forms a crucial hydrogen bond with the side chain of a conserved asparagine residue (Asn140). researchgate.net This interaction is considered a cornerstone of binding for this class of inhibitors.

Hydrophobic Interactions: The planar, tricyclic ring system of the BIO scaffold fits snugly into the hydrophobic pocket, making extensive van der Waals contacts with surrounding residues, including V87, L92, L94, and I146. nih.gov

Water-Mediated Hydrogen Bonds: In some analogues, sulfonamide oxygen atoms (part of the linker at the 6-position) form additional hydrogen bonds with conserved water molecules within the binding site, which in turn interact with the protein, further anchoring the ligand. researchgate.net

The N1-ethyl group, by mimicking the acetyl moiety of lysine (B10760008), contributes to these hydrophobic interactions. nih.gov The C6-substituent extends out of the primary pocket, and its interactions determine the gains in potency and selectivity. For example, flexible side chains with basic amine groups can form additional electrostatic or hydrogen bond interactions with residues on the protein surface. researchgate.net These combined interactions explain the high affinity and specificity that optimized BIO derivatives can achieve.

Rational Design Principles for Optimized Benz[cd]indol-2(1H)-one Derivatives

Based on the accumulated SAR and structural data, several rational design principles have been established for creating optimized benz[cd]indol-2(1H)-one derivatives. researchgate.net

Scaffold Hopping and Core Retention: The BIO core is an effective and validated scaffold for targeting BET bromodomains. Design strategies often retain this core to preserve the key hydrogen bond with Asn140 and the fundamental hydrophobic interactions. nih.gov

Structure-Based Virtual Screening (SBVS): Computational methods like SBVS have proven successful in identifying the BIO scaffold as a promising starting point for inhibitor design. acs.orgnih.gov This approach allows for the efficient screening of large compound libraries to find novel chemotypes that fit the target's binding site.

Targeted Substituent Modification:

N1-Position: Small alkyl groups, like ethyl, are preferred at the N1-position to mimic the natural ligand's acetyl group and optimize hydrophobic packing in the KAc pocket. nih.govresearchgate.net

C6-Position: This position is the primary vector for optimization. Attaching carefully selected side chains via linkers (e.g., sulfonyl) allows for probing additional interactions outside the main pocket. This can significantly enhance potency and introduce selectivity between different bromodomains or even different protein families. asianpubs.org

Improving Pharmacokinetic Properties: Rational design also involves modifying the molecule to achieve better drug-like properties. This includes optimizing solubility, metabolic stability, and cell permeability, which can lead to compounds with good oral bioavailability and a suitable half-life for therapeutic use. acs.orgnih.gov For instance, one optimized compound demonstrated high oral bioavailability (75.8%) and a moderate half-life (T₁/₂ = 3.95 h). nih.gov

By applying these principles, researchers have successfully evolved initial low-micromolar hits into highly potent and selective inhibitors with nanomolar affinity and favorable in vivo profiles. researchgate.netacs.org

Mechanistic Investigations of Benz Cd Indol 2 1h One Derivatives in Biological Systems

Molecular Target Identification and Validation

Initial research to identify the molecular targets of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, often referred to as compound 1 in scientific literature, has pinpointed two primary areas of interaction: the Bromodomain and Extra-Terminal (BET) family of proteins and components of the Hedgehog (Hh) signaling pathway. nih.gov

BET Bromodomains: The benzo[cd]indol-2(1H)-one scaffold was first identified as a potential inhibitor of BET bromodomains through a structure-based virtual screening. nih.gov This class of compounds, including the 6-bromo-1-ethyl derivative, has been characterized as a potent and selective binder of BET proteins BRD2, BRD3, and BRD4. nih.gov These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the transcriptional regulation of genes involved in cell growth and proliferation. The interaction of Benz[cd]indol-2(1H)-one derivatives with BET bromodomains represents a key mechanism for their biological activity. nih.gov Optimization of this scaffold has led to derivatives with high binding affinity for the BRD4 bromodomain. nih.gov

Hedgehog Pathway Components: The compound emerged as a hit from a phenotypic screen designed to discover inhibitors of the Hedgehog signaling pathway that act downstream of the Smoothened (SMO) receptor. nih.gov It robustly inhibits the Hedgehog pathway in various cell types and under different conditions of pathway activation with submicromolar activity. nih.gov This downstream inhibition is significant as it may circumvent resistance mechanisms that arise from mutations in upstream components like SMO. nih.gov

Investigations into other potential targets for this specific compound, such as Aurora B Kinase, Mycobacterium protein tyrosine phosphatase B (mPTPB), and Cholinesterases, did not yield conclusive evidence of direct interaction based on the available research.

Cellular Pathway Modulation Studies

The primary cellular pathway modulated by Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, is the Hedgehog signaling pathway, which is accomplished through an epigenetic targeting mechanism. nih.govnih.gov

Epigenetic Targeting of the Hedgehog Signaling Pathway: The inhibition of the Hedgehog pathway by this compound is directly linked to its activity as a BET bromodomain inhibitor. nih.gov BET proteins, particularly BRD2 and BRD4, are known to be recruited to the promoters of Hedgehog target genes, such as Gli1 and Gli2, facilitating their transcription. nih.gov By binding to BET bromodomains, Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, prevents this recruitment. This epigenetic modulation effectively suppresses the expression of GLI transcription factors, which are the final effectors of the Hedgehog pathway, thereby inhibiting pathway activity downstream of Suppressor of Fused (SUFU). nih.govnih.gov This mechanism highlights the potential of the benzo[cd]indol-2(1H)-one scaffold for the epigenetic control of cancer-driving signaling pathways. nih.gov

Enzyme Kinetics and Inhibition Mechanism Analysis

While the benzo[cd]indol-2(1H)-one scaffold has been extensively studied for its interaction with bromodomains, which are protein-protein interaction modules rather than enzymes, detailed enzyme kinetic and inhibition mechanism analyses for targets such as Acetylcholinesterase and Butyrylcholinesterase are not available in the current body of research for the specific 6-bromo-1-ethyl derivative.

Intracellular Localization and Cellular Uptake Mechanisms

For a compound to be effective, it must be able to enter cells and reach its intracellular targets. Studies have characterized the benzo[cd]indol-2(1H)-one scaffold as having good cellular uptake. nih.gov However, specific studies detailing the precise intracellular localization or the exact mechanisms of cellular uptake, such as the involvement of the polyamine transport system, for Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, have not been reported.

Target Engagement Studies

To confirm that Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, interacts with its intended molecular target within a cellular context, several target engagement studies have been conducted. These studies provide direct evidence of the compound's mechanism of action.

Competition Assays: A label-free competition assay was developed to directly assess the ability of the compound to bind to BET bromodomains in cells. nih.govnih.gov This assay demonstrated that Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, dose-dependently outcompeted the degradation of BRD2, BRD3, and BRD4 mediated by the PROTAC degrader HPP-9. nih.gov This provides strong evidence that the compound engages with BET bromodomains inside the cell. nih.gov

Cellular GLI Levels: Consistent with its role as a downstream Hedgehog pathway inhibitor, treatment with the compound leads to a reduction in both cellular and ciliary levels of the key transcription factor GLI2 and prevents the expression of GLI1. nih.gov

BRD2 Modulation: Interestingly, target engagement studies revealed that, similar to the BET bromodomain inhibitor HPI-1, Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-, increases the cellular levels of the BRD2 protein. nih.govnih.gov This effect is distinct from other BET inhibitors like JQ1 and suggests a unique interaction with the cellular machinery that regulates BRD2 expression or stability. nih.gov

The table below summarizes the inhibitory potency of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- (Compound 1) in various Hedgehog-responsive cell lines.

Cell LinePathway ActivatorpIC50 (Mean ± SEM)
SHH-LIGHT2ShhN6.5 ± 0.1
SHH-LIGHT2SAG6.5 ± 0.1
SUFU-KO-LIGHTConstitutive6.1 ± 0.1
NIH-3T3ShhN6.4 ± 0.1

Data sourced from scientific publications. researchgate.net pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Structural Biology Insights into Protein-Ligand Interactions

X-ray Crystallography: Structural biology studies have been crucial in elucidating how the benzo[cd]indol-2(1H)-one scaffold interacts with its target proteins. X-ray crystallography has confirmed that these compounds bind to the acetylated lysine (KAc) binding pocket of BET bromodomains. nih.gov The structure reveals that the ethyl substituent at the 1-position of the benz[cd]indol-2(1H)-one core mimics the acetyl group of the natural lysine substrate, fitting into the same hydrophobic pocket. nih.gov This structural insight validates the findings from virtual screening and provides a rational basis for the structure-activity relationship and future optimization of this class of inhibitors. nih.govnih.gov

Advanced Applications of Benz Cd Indol 2 1h One, 6 Bromo 1 Ethyl in Chemical Biology and Materials Science

Development as Molecular Probes in Chemical Biology

The intrinsic photophysical properties of the Benz[cd]indol-2(1H)-one core have made its derivatives promising candidates for the development of molecular probes. These tools are instrumental in visualizing and understanding complex biological processes at the molecular level.

Fluorescent Probes and Living Cell Imaging Agents:

Derivatives of the Benz[cd]indol-2(1H)-one scaffold are being investigated as fluorescent probes for bio-imaging. For instance, a polyamine conjugate of a Benz[cd]indol-2(1H)-one derivative, homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC), has been developed as a lysosome-targeted bio-imaging agent. nih.gov Further studies have led to the development of novel polyamine-benzo[cd]indol-2(1H)-one conjugates, with some compounds exhibiting stronger green fluorescence than the original HBC, indicating their potential for enhanced imaging capabilities. nih.gov These probes can enter cancer cells and localize in lysosomes, allowing for the visualization of these organelles. nih.gov The design of such probes often involves conjugating the Benz[cd]indol-2(1H)-one core to a targeting moiety, like a polyamine, which facilitates selective accumulation in specific cellular compartments.

Photoaffinity Labels:

The Benz[cd]indol-2(1H)-one scaffold has also been utilized in the design of photoaffinity labels (PALs). PALs are powerful tools for identifying protein-ligand interactions. Recently, three PAL probes based on a Benz[cd]indol-2(1H)-one compound were designed and synthesized to investigate its interaction with BET bromodomains. nih.gov While these specific PAL experiments proved to be challenging due to a loss in potency of the probes, this line of research highlights the potential of the scaffold in developing tools for target identification and validation. nih.gov

Table 1: Applications of Benz[cd]indol-2(1H)-one Derivatives as Molecular Probes
ApplicationDerivative TypeKey FindingsReferences
Fluorescent Probes / Living Cell ImagingPolyamine-benzo[cd]indol-2(1H)-one conjugatesTarget lysosomes and exhibit green fluorescence, enabling visualization of these organelles in living cells. nih.gov
Photoaffinity LabelsProbes based on a Benz[cd]indol-2(1H)-one scaffoldDesigned to identify protein targets (e.g., BET bromodomains), though challenges in maintaining potency were encountered. nih.gov

Utilization as Photoinitiators in Polymerization Processes

Currently, there is no direct scientific literature available that specifically describes the use of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- as a photoinitiator in polymerization processes. However, the structurally related class of compounds, naphthalimides, has been extensively studied for this purpose. Naphthalimide derivatives have been successfully employed as versatile photoinitiators for both free-radical and cationic polymerization under near-UV and visible light, including for applications in 3D printing. Given the structural similarities between the Benz[cd]indol-2(1H)-one core and the naphthalimide scaffold, it is plausible that derivatives of Benz[cd]indol-2(1H)-one could be investigated for similar applications in the future. Further research is required to explore this potential.

Exploration in Electronic Materials

The Benz[cd]indol-2(1H)-one scaffold has historical roots in the field of dyes and was also used in the manufacture of electronic typing materials. nih.gov This historical application suggests inherent electronic and photophysical properties that are relevant to modern electronic materials. The polycyclic aromatic structure of these compounds can facilitate electron transport and light absorption, making them candidates for use as organic semiconductor materials, light-emitting materials, or dyes in organic electroluminescent devices.

Table 2: Potential Applications of Benz[cd]indol-2(1H)-one in Electronic Materials
Potential ApplicationRelevant PropertiesStatus of Research
Organic SemiconductorsElectron transport capabilitiesGeneral potential based on structure; specific data for the title compound is lacking.
Light-Emitting MaterialsFluorescence/LuminescenceDerivatives have shown fluorescent properties, suggesting potential in OLEDs.
Dyes in Electroluminescent DevicesLight absorption and emission characteristicsHistorical use in dyes provides a basis for this application.

Scaffold for Modulating Specific Biological Pathways relevant to disease mechanisms

The Benz[cd]indol-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to modulate biological pathways implicated in diseases such as cancer.

Epigenetic Modulators as BET Bromodomain Inhibitors:

A significant body of research has focused on the development of Benz[cd]indol-2(1H)-one derivatives as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.govresearchgate.net These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. The discovery of Benz[cd]indol-2(1H)-one-containing compounds as a new class of BET bromodomain inhibitors was initiated through structure-based virtual screening. nih.gov

Through optimization, potent compounds that bind to the BRD4 bromodomain with high affinity have been developed. nih.gov For example, one of the most potent compounds was found to bind to the BRD4 bromodomain with a Kd value of 124 nM. nih.gov X-ray crystallography has confirmed that these compounds bind to the same pocket as acetylated lysine (B10760008), the natural binding partner of BET proteins, with the ethyl substituent on the lactam nitrogen mimicking the acetyl group. nih.gov

Modulation of the Hedgehog Signaling Pathway:

Epigenetic targeting of the Hedgehog (HH) signaling pathway has been identified as a potential strategy for treating cancers driven by this pathway. The Benz[cd]indol-2(1H)-one scaffold has been identified as a downstream inhibitor of the HH pathway. nih.gov One particular benzo[cd]indol-2(1H)-one derivative demonstrated sub-micromolar potency in various Hedgehog pathway cell models. nih.gov This compound was found to reduce cellular and ciliary GLI levels, which are key effectors of the HH pathway. nih.gov The mechanism of action is believed to be through the inhibition of BET bromodomains, thus positioning Benz[cd]indol-2(1H)-one derivatives as epigenetic modulators of this critical signaling pathway. nih.gov

Table 3: Benz[cd]indol-2(1H)-one Derivatives as Modulators of Biological Pathways
Biological Target/PathwayMechanism of ActionKey Research FindingsReferences
BET Bromodomains (e.g., BRD4)Inhibition of acetylated lysine bindingPotent inhibitors with Kd values in the nanomolar range have been developed. X-ray crystallography confirms the binding mode. nih.govnih.gov
Hedgehog (HH) Signaling PathwayDownstream inhibition, likely via BET bromodomain inhibitionDerivatives show sub-micromolar potency in inhibiting the HH pathway and reduce levels of GLI proteins. nih.gov

Q & A

Q. What are the optimized synthetic routes for 6-bromo-1-ethyl-Benz[cd]indol-2(1H)-one, and how can purity be ensured?

Methodological Answer : The compound can be synthesized via cobalt-catalyzed carbonylative cyclization of naphthylamides, which enables direct access to free (NH)-benzo[cd]indol-2(1H)-ones under mild conditions . For purity, flash chromatography (silica gel, eluent: AcOEt/hexane) is recommended after extraction and drying over anhydrous MgSO₄ . Characterization via melting point analysis (173–178°C), NMR, and mass spectrometry ensures structural fidelity .

Q. How should researchers handle safety concerns during experimental work with this compound?

Methodological Answer : While the compound is not classified as hazardous, standard precautions include using gloves, eye protection, and working in a fume hood to avoid inhalation or skin contact . In case of exposure, rinse affected areas with water and consult safety protocols for organic intermediates .

Q. What analytical techniques are critical for characterizing 6-bromo-1-ethyl-Benz[cd]indol-2(1H)-one?

Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction to confirm molecular geometry (e.g., mean σ(C–C) = 0.004 Å, R factor = 0.038) .
  • TLC monitoring (silica gel plates) to track reaction progress .
  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for functional group validation .

Q. What are the primary applications of this compound in early-stage drug discovery?

Methodological Answer : It serves as a reactant in synthesizing inhibitors for targets like thymidylate synthase and Mycobacterium protein tyrosine phosphatase B (mPTPB) . Derivatives are also precursors for antitumor agents, validated via in vitro cytotoxicity assays .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this scaffold?

Methodological Answer : Standardize reaction conditions (e.g., 50°C in N-methyl-2-pyrrolidinone with NaOH) and use stoichiometric controls for acylation/alkylation steps . Document solvent ratios (e.g., 1:10 AcOEt/hexane) and purification protocols to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can structure-based virtual screening (SBVS) optimize 6-bromo-1-ethyl-Benz[cd]indol-2(1H)-one derivatives for BET bromodomain inhibition?

Methodological Answer : SBVS leverages docking simulations (e.g., using BRD4 bromodomain crystal structures) to prioritize compounds with favorable binding poses. Follow-up optimization includes:

  • Introducing substituents to enhance hydrophobic interactions (e.g., Kd = 124–137 nM for BRD4) .
  • Selectivity profiling against non-BET bromodomains via fluorescence polarization assays .

Q. What strategies improve the pharmacokinetic profile of this scaffold for in vivo studies?

Methodological Answer :

  • Bioavailability enhancement : Modify substituents to reduce metabolic clearance (e.g., compound 85 achieved 75.8% oral bioavailability in rats) .
  • Half-life extension : Introduce electron-withdrawing groups (e.g., bromo) to slow hepatic metabolism, validated via LC-MS/MS pharmacokinetic studies (T₁/₂ = 3.95 h) .

Q. How can researchers validate autophagy inhibition using 6-bromo-1-ethyl-Benz[cd]indol-2(1H)-one derivatives?

Methodological Answer :

  • AlphaScreen assay : Measure Atg4B inhibition using fluorogenic substrates (e.g., LC3B-GST fusion proteins) .
  • Cellular autophagy monitoring : Use GFP-LC3 transfection in MV4;11 leukemia cells to quantify autophagosome accumulation .

Q. What mechanistic insights support its role as a lysosome-targeted anti-metastatic agent?

Methodological Answer :

  • Lysosomal tracking : Confocal microscopy with LysoTracker Red confirms co-localization of fluorescently tagged derivatives .
  • Invasion assays : Validate anti-metastatic effects using Boyden chambers with Matrigel-coated membranes .

Q. How can selectivity against off-target kinases or proteases be assessed?

Methodological Answer :

  • Broad-spectrum profiling : Use kinase/phosphatase inhibitor panels (e.g., Eurofins DiscoverX) at 1 µM concentration .
  • Crystallography : Resolve off-target binding modes (e.g., T. brucei NDRT cocrystal structures) to guide structural refinements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.